tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is notable for its use as a protecting group in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate carbamate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions to occur at other functional groups without affecting the amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection of functional groups .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals where selective protection of functional groups is required .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate involves the formation of a stable carbamate ester. This ester is resistant to hydrolysis under basic conditions, making it an effective protecting group for amines. The stability of the carbamate ester is due to the steric hindrance provided by the tert-butyl group, which prevents nucleophilic attack on the carbonyl carbon .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxy group, which provides additional functionality and reactivity compared to other carbamates .
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m1/s1 |
InChI Key |
CHYWVAGOJXWXIK-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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